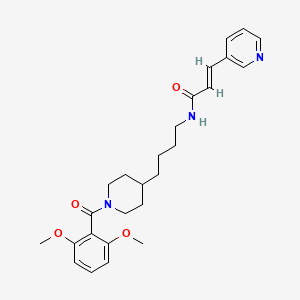
Nampt-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nampt-IN-9 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the nicotinamide adenine dinucleotide (NAD) salvage pathway. NAMPT plays a significant role in cellular metabolism, energy production, and regulation of various cellular processes. Inhibitors like this compound are of great interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nampt-IN-9 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures. The production process may also involve purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Nampt-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Scientific Research Applications
Nampt-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
Nampt-IN-9 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), thereby reducing the levels of nicotinamide adenine dinucleotide (NAD) in cells. This inhibition disrupts cellular metabolism and energy production, leading to various downstream effects such as induction of apoptosis and inhibition of cell proliferation. The molecular targets and pathways involved include the NAD salvage pathway, sirtuin signaling, and the regulation of cellular redox states .
Comparison with Similar Compounds
Similar Compounds
FK866: Another NAMPT inhibitor with similar mechanisms of action and therapeutic potential.
CHS828: A NAMPT inhibitor known for its anti-cancer properties.
OT-82: A novel NAMPT inhibitor with promising preclinical results.
Uniqueness of Nampt-IN-9
This compound is unique due to its specific binding affinity and selectivity for NAMPT, which may result in fewer off-target effects compared to other inhibitors. Additionally, its pharmacokinetic properties and bioavailability make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(E)-N-[4-[1-(2,6-dimethoxybenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C26H33N3O4/c1-32-22-9-5-10-23(33-2)25(22)26(31)29-17-13-20(14-18-29)7-3-4-16-28-24(30)12-11-21-8-6-15-27-19-21/h5-6,8-12,15,19-20H,3-4,7,13-14,16-18H2,1-2H3,(H,28,30)/b12-11+ |
InChI Key |
ILCWCURIRPQDGE-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















